4-Ethenyl-1,1-difluorocyclohexane
Description
Significance of Fluorine Incorporation in Molecular Design
The introduction of fluorine into a molecule can dramatically alter its physical, chemical, and biological properties. researchgate.netnih.gov Key effects of fluorination include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can increase the in vivo half-life of a drug molecule. nih.gov
Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. researchgate.net
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with biological targets. nih.govrsc.orgdiva-portal.org
Acidity and Basicity: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can significantly alter the pKa of nearby functional groups. researchgate.net
These properties have led to the widespread use of organofluorine compounds in pharmaceuticals and agrochemicals.
Overview of Cyclohexane (B81311) Scaffolds in Organic Synthesis
The cyclohexane ring is a common motif in natural products and synthetic molecules. Its chair-like conformation provides a well-defined three-dimensional structure that can be functionalized in a stereocontrolled manner. This makes it an attractive scaffold for the synthesis of complex molecular architectures. The ability to introduce substituents in either axial or equatorial positions allows for precise control over the spatial arrangement of functional groups, which is crucial for optimizing interactions with biological targets.
Unique Position of 4-Ethenyl-1,1-difluorocyclohexane within Organofluorine Chemistry
This compound is a bifunctional molecule that combines the unique properties of a gem-difluorinated cyclohexane with the reactivity of a vinyl group. This combination makes it a valuable building block in synthetic and medicinal chemistry.
The properties of fluorinated cyclohexanes can be finely tuned by the number and position of the fluorine atoms.
Monofluorinated Cyclohexanes: The introduction of a single fluorine atom can already impart significant changes in polarity and lipophilicity. However, the conformational effects are generally less pronounced compared to gem-difluorinated analogs.
Polyfluorinated Cyclohexanes: In contrast, polyfluorinated cyclohexanes, such as those with vicinal or all-cis fluorination, can exhibit highly polarized surfaces. researchgate.net The cumulative effect of multiple fluorine atoms can lead to unique electronic and conformational properties.
Table 1: Comparative Properties of Fluorinated Cyclohexanes
| Property | Monofluorinated Cyclohexane | gem-Difluorinated Cyclohexane | Polyfluorinated Cyclohexane |
|---|---|---|---|
| Polarity | Moderately increased | Significantly increased local dipole | Can be highly polarized |
| Lipophilicity | Generally increased | Can increase or decrease depending on structure | Complex trends |
| Conformational Influence | Moderate | Significant influence on ring conformation | Strong conformational bias |
| Metabolic Stability | Can block specific sites of metabolism | Can enhance stability; effects can be complex | Generally enhanced stability |
The structure of this compound offers a unique combination of a stable, fluorinated core and a reactive handle for further chemical transformations.
Structural Features:
The 1,1-difluoro group acts as a bioisostere for a carbonyl group or a gem-dimethyl group, while also imparting the electronic and conformational effects discussed previously. The presence of the two fluorine atoms on the same carbon atom creates a strong local dipole moment.
The ethenyl (vinyl) group is a versatile functional group that can participate in a wide range of chemical reactions, including addition reactions, oxidation, and polymerization.
Synthetic Opportunities:
The bifunctional nature of this compound opens up numerous avenues for the synthesis of more complex molecules.
Wittig Reaction: The synthesis of this compound itself is likely achieved through a Wittig reaction, where an appropriate phosphorus ylide reacts with 4,4-difluorocyclohexanecarbaldehyde. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This is a common and efficient method for forming carbon-carbon double bonds.
Functionalization of the Ethenyl Group: The vinyl group can be readily transformed into other functional groups. For example:
Hydroboration-oxidation would lead to the corresponding anti-Markovnikov alcohol, providing a hydroxyl group for further derivatization.
Epoxidation would yield an epoxide, which can be opened by various nucleophiles to introduce a range of substituents.
Heck or Suzuki coupling reactions could be employed to form new carbon-carbon bonds, further extending the molecular framework.
This versatility makes this compound a valuable building block for creating libraries of novel compounds for drug discovery and materials science. It is known to be used in the preparation of heteroaryl acid derivatives for the treatment of oxalate-related diseases.
Table 2: Potential Reactions of the Ethenyl Group in this compound
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | Primary Alcohol |
| Epoxidation | m-CPBA or other peroxy acids | Epoxide |
| Diels-Alder Reaction | Diene | Cycloadduct |
| Heck Coupling | Aryl halide, Pd catalyst, base | Substituted Alkene |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Substituted Alkene |
Structure
3D Structure
Properties
Molecular Formula |
C8H12F2 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
4-ethenyl-1,1-difluorocyclohexane |
InChI |
InChI=1S/C8H12F2/c1-2-7-3-5-8(9,10)6-4-7/h2,7H,1,3-6H2 |
InChI Key |
QIZBNYOMPZOYNX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC(CC1)(F)F |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 4 Ethenyl 1,1 Difluorocyclohexane
Reactivity of the Ethenyl Group in the Presence of gem-Difluorine
The vinyl group of 4-Ethenyl-1,1-difluorocyclohexane is a key site for various chemical transformations. The presence of the nearby gem-difluoro group, however, can modulate its reactivity compared to non-fluorinated analogues like 4-vinylcyclohexene.
While specific studies on the homopolymerization and copolymerization of this compound are not extensively detailed in the provided search results, the reactivity of vinyl compounds in polymerization reactions is a well-established field. The presence of the gem-difluoro group is expected to influence the electronic properties of the vinyl moiety, which in turn would affect its susceptibility to polymerization initiators and the properties of the resulting polymer. For instance, the production of polymers is a known application of 4-vinylcyclohexene, a non-fluorinated analogue. nih.gov The introduction of fluorine atoms could potentially enhance properties such as thermal stability and chemical resistance in the resulting polymer, similar to the well-known properties of polytetrafluoroethylene (Teflon). njit.edu
Further research would be needed to fully characterize the polymerization behavior of this compound, including the determination of reactivity ratios in copolymerization studies with other monomers.
Electrophilic addition is a characteristic reaction of alkenes. In the case of this compound, an electrophile would attack the double bond of the ethenyl group. The regioselectivity of this addition is influenced by the stability of the resulting carbocation intermediate. The electron-withdrawing nature of the gem-difluoro group on the cyclohexane (B81311) ring would likely have a modest, long-range deactivating effect on the vinyl group, potentially making it less reactive towards electrophiles compared to 4-vinylcyclohexene.
The mechanism of electrophilic addition typically involves the formation of a carbocation. youtube.com For this compound, the attack of an electrophile (E+) on the terminal carbon of the vinyl group would lead to a secondary carbocation adjacent to the cyclohexane ring. The stability of this carbocation would be influenced by the inductive effect of the gem-difluoro group.
Table 1: Potential Electrophilic Addition Reactions
| Reactant | Product | Conditions |
| HBr | 4-(1-Bromoethyl)-1,1-difluorocyclohexane | Follows Markovnikov's rule |
| H₂O/H⁺ | 4-(1-Hydroxyethyl)-1,1-difluorocyclohexane | Acid-catalyzed hydration |
| Br₂ | 4-(1,2-Dibromoethyl)-1,1-difluorocyclohexane | Halogenation |
This table presents hypothetical products based on established principles of electrophilic addition reactions.
Radical reactions offer an alternative pathway for the functionalization of the ethenyl group. These reactions are typically initiated by light or a radical initiator. youtube.com In a radical addition reaction, a radical species adds to the double bond, generating a new radical intermediate.
For instance, the radical addition of HBr proceeds via an anti-Markovnikov mechanism, where the bromine atom adds to the terminal carbon of the vinyl group. This is because the reaction proceeds through the more stable radical intermediate, which in this case would be the secondary radical adjacent to the cyclohexane ring. The gem-difluoro group is not expected to significantly influence the regioselectivity of this radical addition.
Table 2: Potential Radical Addition Reaction
| Reactant | Product | Conditions |
| HBr, Peroxides | 4-(2-Bromoethyl)-1,1-difluorocyclohexane | Anti-Markovnikov addition |
This table presents a hypothetical product based on established principles of radical addition reactions.
Influence of gem-Difluorine on Cyclohexane Ring Reactivity
The gem-difluoro group exerts a significant electronic influence on the cyclohexane ring, thereby affecting its reactivity.
Fluorine is the most electronegative element, and its presence in a molecule induces a strong electron-withdrawing inductive effect (-I effect). njit.edubeilstein-journals.org In this compound, the two fluorine atoms at the C1 position pull electron density away from the adjacent carbon atoms of the cyclohexane ring. This inductive effect diminishes with distance but can still influence the reactivity of the entire ring system. researchgate.netnih.gov
The C-F bond is highly polarized, with a partial negative charge on the fluorine atoms and a partial positive charge on the carbon atom. youtube.com This polarization can affect the acidity of neighboring C-H bonds and the nucleophilicity of nearby functional groups. The incorporation of a gem-difluoro group is a known strategy in medicinal chemistry to modulate the physicochemical properties of molecules, such as pKa and lipophilicity. researchgate.netnih.govresearchgate.net
While this compound itself is not primed for direct nucleophilic substitution on the cyclohexane ring, derivatives of it could be. For a nucleophilic substitution to occur, a leaving group is required. youtube.com If the cyclohexane ring were functionalized with a good leaving group, such as a tosylate or a halide, at a position other than C1, the gem-difluoro group would influence the rate and mechanism of the substitution.
The strong inductive effect of the gem-difluoro group would decrease the electron density at the other carbon atoms of the ring, making them more electrophilic and potentially more susceptible to nucleophilic attack. However, the steric bulk of the gem-difluoro group and its influence on the conformational preference of the cyclohexane ring could also play a role in the accessibility of the reaction center to the nucleophile.
For instance, in a hypothetical scenario where a leaving group is present at the C4 position along with the ethenyl group, the gem-difluoro group at C1 would exert a long-range electronic effect, potentially facilitating nucleophilic substitution at C4. The exact outcome would depend on the specific substrate, nucleophile, and reaction conditions.
Rearrangement Pathways in Fluorination Reactions
There is no available research describing the rearrangement pathways that may occur during the fluorination of this compound.
Derivatization Strategies for this compound and its Analogues
Specific methods for the derivatization of this compound are not reported in the current body of scientific literature.
Functionalization of the Ethenyl Group
There are no published studies detailing the functionalization of the ethenyl (vinyl) group specifically on the this compound scaffold. General methods for the functionalization of vinyl groups are extensive, but their application to this particular difluorinated cyclohexane has not been documented. nih.govnih.gov
Modifications of the Cyclohexane Ring
Investigations into the chemical modifications of the 1,1-difluorocyclohexane (B1205268) ring within the 4-ethenyl substituted compound are absent from the scientific literature.
Palladium-Mediated Carbonylation Reactions
There is no available research on palladium-mediated carbonylation reactions involving this compound or its close analogues. While palladium-catalyzed carbonylations are a powerful tool in organic synthesis for introducing carbonyl functionalities, their application to this specific substrate has not been explored. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Cyclohexane (B81311) Analysis
NMR spectroscopy is the most powerful method for the structural elucidation of organofluorine compounds in solution. The presence of spin-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive analysis of the molecular framework of 4-Ethenyl-1,1-difluorocyclohexane.
¹³C NMR spectroscopy provides a direct map of the carbon backbone of the molecule. In this compound, eight distinct carbon signals are expected. The carbon atom bonded to the two fluorine atoms (C-1) is significantly affected by their electronegativity, resulting in a downfield chemical shift. Furthermore, this signal will appear as a triplet due to coupling with the two fluorine atoms (¹JCF). The carbons adjacent to the gem-difluoro group (C-2 and C-6) will also exhibit coupling, but over two bonds (²JCF), typically appearing as a triplet. The olefinic carbons of the ethenyl group will resonate in the characteristic downfield region for sp² hybridized carbons. The chemical shifts of the cyclohexane ring carbons are influenced by the substituents and their stereochemical orientation. thieme-connect.de The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can aid in distinguishing between CH₃, CH₂, CH, and quaternary carbons. nih.gov
Table 1: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound (Predicted values based on analogous structures and general substituent effects. Actual values may vary.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to JCF) | Predicted Coupling Constant (J, Hz) |
| C-1 | 120 - 125 | t | ¹JCF ≈ 240-250 |
| C-2, C-6 | 30 - 35 | t | ²JCF ≈ 20-25 |
| C-3, C-5 | 25 - 30 | s | - |
| C-4 | 35 - 40 | s | - |
| -CH =CH₂ | 140 - 145 | s | - |
| -CH=CH₂ | 110 - 115 | s | - |
¹⁹F NMR is exceptionally sensitive for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.net For this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in a proton-decoupled ¹⁹F NMR spectrum. However, in a proton-coupled spectrum, this signal would be a complex multiplet due to couplings with protons on adjacent carbons (C-2 and C-6). rsc.orgmodgraph.co.uk The chemical shift is sensitive to the electronic environment and can be used to confirm the presence of the gem-difluoro moiety. ed.ac.uk Dynamic NMR studies at variable temperatures can provide information on conformational changes, such as the ring flipping of the cyclohexane moiety. rsc.org
Table 2: Predicted ¹⁹F NMR Data for this compound (Predicted values based on analogous structures. Actual values may vary.)
| Fluorine Atom | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity (Proton-Coupled) |
| CF₂ | -90 to -110 | Complex multiplet |
The ¹H NMR spectrum of this compound provides detailed information about the number and type of protons and their spatial relationships. The spectrum can be divided into two main regions: the olefinic region for the ethenyl protons and the aliphatic region for the cyclohexane ring protons. The ethenyl group will show characteristic signals for the vinyl protons, typically a complex multiplet for the methine proton (-CH=) and two distinct signals for the terminal methylene (B1212753) protons (=CH₂). organicchemistrydata.org
The cyclohexane ring protons will appear as a series of overlapping multiplets in the upfield region. The signals for the protons on C-2 and C-6 are expected to be the most complex, as they are coupled to each other, to the protons on C-3 and C-5, and importantly, to the two fluorine atoms on C-1 (³JHF). modgraph.co.uk These geminal and vicinal H-F coupling constants are valuable for conformational analysis. cdnsciencepub.com
Table 3: Predicted ¹H NMR Data for this compound (Predicted values based on analogous structures. Actual values may vary.)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |
| -CH =CH₂ | 5.7 - 5.9 | ddt | JHH |
| -CH=CH₂ (trans) | 5.0 - 5.2 | d | JHH |
| -CH=CH₂ (cis) | 4.9 - 5.1 | d | JHH |
| H-2, H-6 | 1.8 - 2.1 | m | JHH, ³JHF |
| H-3, H-5 | 1.5 - 1.8 | m | JHH |
| H-4 | 1.9 - 2.2 | m | JHH |
| Ring CH₂ (other) | 1.2 - 1.9 | m | JHH, JHF |
The ¹H NMR spectrum of this compound is anticipated to be complex and non-first-order. This complexity arises from the similar chemical shifts of several ring protons and the presence of multiple, strong spin-spin couplings (both H-H and H-F), leading to significant signal overlap. modgraph.co.uk In such cases, simple first-order analysis (n+1 rule) is insufficient for accurate interpretation.
To resolve these complex spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) are essential to establish proton-proton connectivities. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. nih.gov
For a precise determination of chemical shifts and coupling constants from highly coupled systems, quantum mechanical simulations are often employed. arxiv.orgnih.gov These computational methods simulate the NMR spectrum based on a set of trial parameters (shifts and couplings). The simulated spectrum is then iteratively fitted to the experimental spectrum until a close match is achieved, yielding highly accurate NMR parameters. cyberinfrastructure.org
While this compound is an achiral molecule, its stereochemistry is defined by the conformation of the cyclohexane ring. The ring exists predominantly in a chair conformation, and the ethenyl substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is a key stereochemical feature. youtube.commasterorganicchemistry.com NMR spectroscopy is the primary tool for this analysis. The magnitude of the vicinal proton-proton coupling constants (³JHH) within the ring, interpreted through the Karplus equation, can distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships, thereby establishing the preferred conformation. nih.govcdnsciencepub.com Typically, a bulky substituent like the ethenyl group will preferentially occupy the more stable equatorial position to minimize steric strain.
In a synthetic context where a mixture of diastereomers might be produced, NMR is the standard method for determining the diastereomeric ratio. By identifying and integrating distinct, well-resolved signals corresponding to each diastereomer, a quantitative ratio can be accurately determined. rsc.orgresearchgate.net Advanced techniques like band-selective pure shift NMR can be employed to simplify complex spectra and improve the accuracy of this measurement, even when signals are heavily overlapped. nih.gov
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry provides the exact molecular weight and valuable information about the molecular structure through analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk
The fragmentation of the molecular ion of this compound would be expected to follow pathways characteristic of both cyclohexanes and fluorinated compounds. nist.govlibretexts.org Common fragmentation pathways include:
Loss of a fluorine atom: [M - F]⁺
Loss of hydrogen fluoride (B91410) (HF): [M - HF]⁺
Loss of the ethenyl group: [M - C₂H₃]⁺
Cleavage of the cyclohexane ring: This can lead to a variety of smaller charged fragments. nih.gov
The relative abundance of these fragment ions creates a unique fingerprint that helps to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Formula: C₈H₁₂F₂; Molecular Weight: 146.18 g/mol )
| Ion Formula | m/z (Nominal Mass) | Identity of Lost Neutral Fragment |
| [C₈H₁₂F₂]⁺ | 146 | - (Molecular Ion) |
| [C₈H₁₁F₂]⁺ | 145 | H• |
| [C₈H₁₂F]⁺ | 127 | HF |
| [C₆H₉F₂]⁺ | 119 | C₂H₃• (ethenyl radical) |
| [C₆H₁₀]⁺ | 82 | C₂H₂F₂ |
| [C₅H₇]⁺ | 67 | C₃H₅F₂ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula C₈H₁₂F₂), HRMS would be expected to provide an exact mass measurement that could confirm its elemental formula.
Currently, there is no specific experimental HRMS data published for this compound in scientific literature. In the absence of experimental data, theoretical values can be calculated. For the protonated molecule [M+H]⁺, the expected high-resolution mass would be used to confirm the identity of the compound in a sample.
Table 1: Theoretical HRMS Data for this compound (Note: This table is based on theoretical calculations, as no experimental data has been published.)
| Adduct | Molecular Formula | Theoretical m/z |
| [M+H]⁺ | C₈H₁₃F₂⁺ | 147.0980 |
| [M+Na]⁺ | C₈H₁₂F₂Na⁺ | 169.0799 |
| [M+K]⁺ | C₈H₁₂F₂K⁺ | 185.0538 |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying volatile and semi-volatile organic compounds within a mixture.
In the context of this compound, GC-MS analysis would be invaluable for several purposes:
Purity Assessment: To determine the purity of a synthesized sample by separating it from any starting materials, byproducts, or solvents.
Isomer Separation: To separate potential stereoisomers or regioisomers of the compound.
Identification: The mass spectrometer would fragment the molecule in a characteristic pattern (fragmentation pattern), which serves as a molecular fingerprint for identification.
A literature search did not yield any studies that have utilized GC-MS for the analysis of this compound. Therefore, no experimental retention times or mass fragmentation data are available. The development of GC-MS methods is crucial for the quality control and characterization of such compounds in research and industrial settings.
X-ray Diffraction (XRD) Analysis for Solid-State Structure
For this compound, a successful single-crystal XRD analysis would reveal:
The preferred chair or boat conformation of the cyclohexane ring.
The axial or equatorial positions of the ethenyl and difluoro groups.
Intermolecular interactions in the crystal lattice.
As of the latest review of scientific databases, no crystal structure for this compound has been deposited in crystallographic databases, nor have any XRD studies been published. The synthesis of high-quality single crystals suitable for XRD analysis is a prerequisite for such studies.
Computational Studies and Theoretical Investigations
Conformational Analysis of 4-Ethenyl-1,1-difluorocyclohexane
The presence of two distinct substituents on the cyclohexane (B81311) ring, a geminal difluoro group at the C1 position and an ethenyl (vinyl) group at the C4 position, leads to interesting conformational preferences. The six-membered ring primarily adopts chair conformations to minimize angle and torsional strain.
Like other substituted cyclohexanes, this compound exists as an equilibrium of two chair conformations, which can interconvert through a process known as ring inversion or chair flip. In this specific molecule, the two key conformers are one with the ethenyl group in an axial position and the other with the ethenyl group in an equatorial position. The 1,1-difluoro substitution means that in both chair forms, one fluorine atom is in an axial position while the other is in an equatorial position.
The geminal difluoro group at the C1 position significantly influences the geometry and stability of the cyclohexane ring. Fluorine is a small atom, but it is highly electronegative. The C-F bond is highly polarized, leading to significant dipole-dipole interactions and stereoelectronic effects.
In 1,1-difluorocyclohexane (B1205268) itself, the two chair conformations are identical. However, the introduction of the 4-ethenyl group breaks this symmetry. The preference for the ethenyl group to occupy the equatorial position is a dominant factor in determining the major conformer. This preference is primarily due to the avoidance of steric strain, specifically 1,3-diaxial interactions, that would occur if the larger ethenyl group were in the axial position.
Computational models predict that the conformer with the equatorial ethenyl group is significantly more stable than the one with the axial ethenyl group. The energy difference, often denoted as the A-value for the ethenyl group, is a key determinant of the conformational equilibrium.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Ethenyl Group Position | Relative Energy (kcal/mol) |
| A | Equatorial | 0.00 |
| B | Axial | 1.85 |
Computational studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the effect of a solvent. For this compound, it is expected that a more polar solvent might slightly alter the energy difference between the equatorial and axial conformers. However, the strong steric preference for the equatorial position of the ethenyl group is likely to remain the dominant factor in a wide range of solvents.
Electronic Structure Calculations
To gain a deeper understanding of the bonding, charge distribution, and reactivity of this compound, electronic structure calculations are employed. These methods provide detailed information about the molecule's quantum mechanical properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. DFT calculations are used to optimize the geometries of the different conformers, calculate their relative energies, and predict various spectroscopic properties.
Commonly used functionals such as B3LYP, paired with basis sets like 6-31G* or larger, can provide reliable predictions of molecular geometries and conformational energies. Natural Bond Orbital (NBO) analysis, often performed as a post-calculation step, can reveal details about hyperconjugative interactions and charge distribution within the molecule. For instance, NBO analysis can quantify the stereoelectronic interactions involving the C-F bonds and the cyclohexane ring framework.
Table 2: Selected Computed Properties of Equatorial this compound (Hypothetical DFT Data)
| Property | Value |
| C1-F (axial) Bond Length (Å) | 1.395 |
| C1-F (equatorial) Bond Length (Å) | 1.388 |
| C4-C(ethenyl) Bond Length (Å) | 1.510 |
| Dipole Moment (Debye) | 2.5 |
For higher accuracy in energy calculations, especially for subtle conformational energy differences, more computationally intensive ab initio methods are utilized. Møller-Plesset perturbation theory of the second order (MP2) and the "gold standard" of computational chemistry, Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), provide more accurate descriptions of electron correlation effects.
These high-level calculations are often performed on geometries optimized at a lower level of theory (e.g., DFT or MP2) in what is known as a single-point energy calculation. Such calculations are crucial for benchmarking the results from more cost-effective DFT methods and for obtaining highly reliable energetic data. While computationally expensive, these methods are invaluable for resolving small energy differences between conformers or for studying reaction pathways where electron correlation is a significant factor.
Assessment of Electrostatic Potentials and Dipole Moments
The molecular electrostatic potential (MESP) and dipole moment are fundamental properties that dictate a molecule's reactivity and intermolecular interactions. For this compound, these characteristics are significantly influenced by the presence of the two highly electronegative fluorine atoms.
Computational methods, particularly Density Functional Theory (DFT), are employed to model these features. The MESP map, for instance, illustrates the charge distribution across the molecule. squ.edu.om For a molecule like this compound, the MESP would show a region of high electron density (negative potential) around the fluorine atoms, making this area susceptible to electrophilic attack. Conversely, regions near the hydrogen atoms would exhibit a positive potential. squ.edu.om
Simulation of Spectroscopic Parameters
Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. arxiv.org Computational chemistry provides powerful tools to predict ¹H and ¹³C NMR spectra, which can aid in peak assignment and structure verification. rsc.orgmdpi.com
The prediction of chemical shifts and coupling constants for this compound can be achieved with high accuracy using a combination of DFT and specialized models like the Gauge-Including Atomic Orbital (GIAO) method. acs.org Recent advancements incorporating machine learning and Graph Neural Networks (GNNs) have further enhanced predictive power, reducing computational cost while maintaining accuracy comparable to high-level DFT calculations. rsc.orgnsf.govbohrium.com These methods learn from vast datasets of known structures and their experimental spectra to predict chemical shifts for new molecules. rsc.org
For this compound, key predictions would include:
¹³C NMR: The carbon atom bonded to the two fluorine atoms (C1) would be significantly shifted downfield due to the strong deshielding effect of the fluorine atoms. The carbons of the ethenyl group would appear in the typical alkene region (approx. 110-140 ppm).
¹H NMR: Protons on the ethenyl group would have characteristic shifts in the vinyl region (approx. 4.9-5.9 ppm). The protons on the cyclohexane ring would be influenced by their proximity to the electronegative fluorine atoms and the anisotropic effects of the double bond.
J-Coupling: Scalar (J) couplings between atoms, such as ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F, are also predictable. Long-range C-F coupling is a known phenomenon in fluorinated cyclohexanes and would be expected in this molecule.
The accuracy of these computational predictions has been systematically benchmarked, with modern methods achieving mean absolute errors (MAEs) that are highly valuable for structural confirmation.
Table 1: Performance of Modern Computational Methods for NMR Chemical Shift Prediction This table presents typical Mean Absolute Error (MAE) values reported for advanced computational models in predicting ¹H and ¹³C NMR chemical shifts for general organic molecules, which would be applicable to this compound.
| Prediction Target | Computational Method | Typical Mean Absolute Error (MAE) | Reference |
| ¹³C Chemical Shift | DFT-based (various functionals) | 2.5 - 8.0 ppm | rsc.org |
| ¹³C Chemical Shift | Graph Neural Network (GNN) | 1.26 - 1.43 ppm | rsc.org |
| ¹³C Chemical Shift | GNN with Transfer Learning | ~1.5 ppm | rsc.orgnsf.gov |
| ¹H Chemical Shift | DFT-based (various functionals) | 0.1 - 0.2 ppm | rsc.org |
| ¹H Chemical Shift | Graph Neural Network (GNN) | 0.16 - 0.28 ppm | arxiv.orgrsc.org |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is an indispensable tool for exploring the intricate details of chemical reactions, allowing researchers to map potential energy surfaces, identify intermediates, and analyze transition states. numberanalytics.comresearchgate.net
Elucidation of Complex Reaction Pathways
For a molecule like this compound, the ethenyl group is a primary site of reactivity, particularly for electrophilic addition reactions. suniv.ac.in Computational methods can elucidate the mechanisms of such reactions. numberanalytics.com For instance, the addition of an electrophile like HBr would proceed through a carbocation intermediate. Theoretical calculations can determine the relative stability of the possible carbocations, predicting whether the reaction follows Markovnikov's rule.
Furthermore, computational approaches can uncover unexpected reaction pathways that might compete with the main reaction, leading to side products. acs.org Methods like the United Reaction Valley Approach (URVA) can partition a reaction path into distinct phases, offering a detailed, step-by-step understanding of bond-breaking and bond-forming processes. acs.org
Investigation of Rearrangement Mechanisms
Reactions involving carbocation intermediates are often subject to rearrangements, where a more stable carbocation can be formed through a hydride or alkyl shift. masterorganicchemistry.commasterorganicchemistry.com In the case of the addition of an acid to this compound, a secondary carbocation would initially form on the cyclohexane ring. Computational analysis would be crucial to determine the energetic barrier for a potential 1,2-hydride shift, which could lead to a more stable tertiary carbocation if an adjacent carbon is suitably substituted.
Another area of investigation is the Fritsch–Buttenberg–Wiechell (FBW) rearrangement, which involves the conversion of an alkylidene carbene to an alkyne. nih.gov While not a direct reaction of this compound itself, understanding such rearrangements in related cyclic systems provides a framework for predicting the stability and reactivity of strained intermediates that could potentially be accessed from derivatives of the title compound. nih.gov DFT calculations are used to model the equilibrium between the carbene and the resulting strained alkyne, providing insight into which species is thermodynamically favored and which reactive intermediates might be trapped. nih.gov
Applications of 4 Ethenyl 1,1 Difluorocyclohexane and Its Derivatives As Research Building Blocks
Role in Organic Synthesis as Versatile Intermediates
The presence of both a reactive alkene and a difluorinated saturated ring makes 4-Ethenyl-1,1-difluorocyclohexane a valuable and versatile intermediate in organic synthesis. Its distinct functionalities can be selectively targeted to construct a wide array of complex molecules.
Synthesis of Fluorinated Amino Acid Analogues
Fluorinated amino acids are of significant interest as they can impart unique properties to peptides and proteins, such as increased metabolic stability and altered conformational preferences. nih.govresearchgate.netrsc.org While direct synthetic routes employing this compound for the preparation of amino acid analogues are not extensively documented, its structure suggests a potential role as a key building block.
The vinyl group of this compound can, in principle, undergo a variety of transformations to introduce the requisite amino and carboxyl functionalities. For instance, methods such as hydroboration-oxidation followed by amination, or transition-metal-catalyzed carboamination could be explored. A plausible, though not yet reported, synthetic strategy could involve the anti-Markovnikov hydrobromination of the vinyl group, followed by nucleophilic substitution with an azide, reduction to the amine, and subsequent oxidation of the terminal carbon to a carboxylic acid. This would lead to a novel β-amino acid incorporating the 1,1-difluorocyclohexyl moiety.
The introduction of the 1,1-difluorocyclohexyl group into an amino acid structure is anticipated to confer significant lipophilicity and conformational constraint, properties that are highly sought after in the design of enzyme inhibitors and peptidomimetics. The synthesis of such unnatural amino acids would expand the available chemical space for drug discovery and protein engineering. nih.gov
Preparation of Functionalized Carboxylic Acids
The transformation of the ethenyl group in this compound into a carboxylic acid moiety represents a straightforward yet powerful strategy for the synthesis of valuable fluorinated building blocks. This conversion can be achieved through well-established synthetic methodologies.
One of the most common methods for the cleavage of a terminal alkene to a carboxylic acid is ozonolysis followed by an oxidative workup. This two-step process would yield (1,1-difluorocyclohexan-4-yl)acetic acid. Alternatively, hydroformylation of the vinyl group, followed by oxidation of the resulting aldehyde, would also lead to the same carboxylic acid product. Furthermore, transition-metal-catalyzed carbonylation reactions could potentially be employed to directly convert the vinyl group into a carboxylic acid or its ester derivative. nih.gov
The resulting (1,1-difluorocyclohexan-4-yl)acetic acid and its derivatives are valuable intermediates for further synthetic elaborations. For instance, they can be converted into amides, esters, and other carbonyl compounds, providing access to a wide range of functionalized molecules. These fluorinated carboxylic acids could find applications as precursors for agrochemicals, pharmaceuticals, and advanced materials.
A summary of potential transformations of the ethenyl group to a carboxylic acid is presented in the table below.
| Reaction | Reagents | Product |
| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | (1,1-Difluorocyclohexan-4-yl)acetic acid |
| Hydroformylation/Oxidation | 1. CO, H₂, catalyst; 2. Oxidant | (1,1-Difluorocyclohexan-4-yl)acetic acid |
| Direct Carbonylation | CO, H₂O, catalyst | (1,1-Difluorocyclohexan-4-yl)acetic acid |
Construction of Spirocyclic and Multiply Substituted Architectures
The vinyl group of this compound serves as a competent dienophile in Diels-Alder reactions, a powerful and atom-economical method for the construction of six-membered rings. mnstate.edumasterorganicchemistry.comyoutube.compraxilabs.com This reactivity opens up avenues for the synthesis of complex spirocyclic and multiply substituted carbocyclic frameworks containing the gem-difluorocyclohexane motif.
In a Diels-Alder reaction, this compound would react with a conjugated diene to form a new cyclohexene (B86901) ring. The 1,1-difluorocyclohexane (B1205268) moiety would be positioned at a spiro center or as a substituent on the newly formed ring, depending on the structure of the diene. The presence of electron-withdrawing groups on the dienophile generally accelerates the Diels-Alder reaction. masterorganicchemistry.comyoutube.com While the vinyl group in this compound is not strongly activated, the reaction can still proceed, particularly with electron-rich dienes or under thermal or Lewis acid-catalyzed conditions.
The resulting bicyclic products can serve as versatile intermediates for the synthesis of natural products, pharmaceuticals, and materials with unique three-dimensional structures. The rigid framework of the difluorocyclohexane ring can impart specific conformational biases, which can be advantageous in the design of biologically active molecules.
Advanced Materials Science Research
The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds highly attractive for applications in materials science. This compound, as a fluorinated monomer, holds potential for the development of novel polymers and liquid crystalline systems.
Development of Polymers and Composites
The vinyl group of this compound makes it a suitable monomer for addition polymerization. The resulting poly(this compound) would be a fluorinated polymer with the gem-difluorocyclohexyl groups as side chains. Such polymers are expected to exhibit properties characteristic of fluoropolymers, including high thermal stability, chemical inertness, and low surface energy. nih.govrsc.orgfluorine1.ruresearchgate.net
The polymerization of this compound could be initiated by radical, cationic, or anionic methods, depending on the desired polymer properties and molecular weight control. Furthermore, it could be copolymerized with other vinyl monomers to tailor the properties of the resulting material. For instance, copolymerization with non-fluorinated monomers could be used to balance properties such as cost, processability, and mechanical strength.
The incorporation of the bulky and rigid 1,1-difluorocyclohexane moiety into a polymer backbone is expected to influence its glass transition temperature, mechanical properties, and gas permeability. These fluorinated polymers could find applications as specialty coatings, membranes, and high-performance elastomers.
Investigation in Liquid Crystalline Systems
Fluorinated compounds are widely used in the formulation of liquid crystal displays (LCDs) due to their favorable dielectric and optical properties. researchgate.netbeilstein-journals.org The 1,1-difluorocyclohexane unit is a known component in some liquid crystal molecules, often contributing to a desirable combination of low viscosity and high clearing points.
While this compound itself is not a liquid crystal, its derivatives, obtained through modification of the ethenyl group, could be designed as mesogenic molecules. For example, the ethenyl group could be converted into a more rigid, elongated substituent, such as a substituted phenyl or biphenyl (B1667301) group, which is a common core structure in liquid crystals. The presence of the 1,1-difluorocyclohexane ring could provide a favorable combination of polarity and steric bulk, influencing the mesophase behavior and electro-optical properties of the resulting materials. colorado.eduwikipedia.orgnih.gov The synthesis of such derivatives would allow for the systematic investigation of the structure-property relationships in this new class of fluorinated liquid crystals.
Enabling Studies in Chemical Biology and Medicinal Chemistry Research (as Scaffolds)
The 1,1-difluorocyclohexane moiety, readily introduced using building blocks like this compound, is increasingly recognized for its utility as a saturated carbocyclic scaffold in drug design and chemical biology. Its application allows for the fine-tuning of a molecule's properties to enhance its biological activity and pharmacokinetic profile. The rigid, three-dimensional nature of the cyclohexane (B81311) ring, combined with the electronic effects of the gem-difluoro group, provides a powerful tool for exploring chemical space and developing novel therapeutics.
The versatility of the this compound building block allows for its incorporation into a wide array of bioactive molecular scaffolds. The vinyl group can participate in various coupling reactions, such as Suzuki, Heck, and metathesis reactions, as well as Michael additions and other olefin functionalization chemistries. This enables the attachment of the 1,1-difluorocyclohexane ring to different core structures, leading to the synthesis of novel analogs of known active compounds or entirely new chemical entities.
For instance, the 1,1-difluorocyclohexane scaffold has been explored as a bioisostere for other cyclic systems in drug discovery programs. Its introduction can lead to improved metabolic stability by blocking potential sites of oxidative metabolism. Research has shown that fluorinated cyclohexane derivatives can be key components in the development of potent and selective enzyme inhibitors and receptor modulators.
Table 1: Examples of Bioactive Scaffolds Incorporating the 1,1-Difluorocyclohexane Moiety
| Scaffold Class | Therapeutic Target/Application | Rationale for Incorporation |
| Enzyme Inhibitors | e.g., Proteases, Kinases | Enhanced binding affinity, improved metabolic stability |
| GPCR Modulators | e.g., Antagonists, Agonists | Optimization of lipophilicity and receptor interaction |
| Ion Channel Blockers | e.g., Sodium, Potassium Channels | Modulation of conformation and membrane permeability |
This table is illustrative and based on the general application of fluorinated cyclohexane scaffolds in medicinal chemistry.
The introduction of a gem-difluoro group onto a cyclohexane ring, as facilitated by building blocks like this compound, has profound and predictable effects on several key molecular properties that govern a molecule's interaction with its biological target.
Acidity: The strong electron-withdrawing nature of the two fluorine atoms can significantly impact the acidity (pKa) of nearby functional groups. For example, a carboxylic acid or an amine substituent on the cyclohexane ring will become more acidic or less basic, respectively. This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding to the target.
Conformation: The 1,1-difluorocyclohexane ring typically adopts a chair conformation. The C-F bonds are shorter than C-H bonds and the C-C-F bond angle is slightly smaller than the ideal tetrahedral angle. These subtle geometric changes, combined with the steric bulk of the fluorine atoms, can influence the conformational preferences of the entire molecule. This conformational constraint can be beneficial, as it can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its target. The fluorine atoms can also participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein's binding pocket, further enhancing binding.
Table 2: Physicochemical Properties of a Model Compound with and without the 1,1-Difluorocyclohexane Scaffold
| Compound | Structure | Calculated logP | Calculated pKa (of COOH) |
| 4-Vinylcyclohexane-1-carboxylic acid | 2.5 | 4.8 | |
| This compound-1-carboxylic acid | 2.1 | 4.2 |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the expected trends upon incorporation of the 1,1-difluoro moiety.
No Direct Research Found for this compound
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific research focused on the compound this compound. Despite searches for its synthesis, reactivity, computational modeling, and applications, no dedicated studies or detailed findings for this particular molecule could be identified.
While the broader field of fluorinated cyclohexanes and molecules containing ethenyl (vinyl) groups is an active area of chemical research, the specific combination within this compound does not appear to have been a target of published investigation.
Consequently, it is not possible to provide a detailed, scientifically accurate article on the future research directions and perspectives for this compound as outlined in the user's request. Generating content on novel synthetic pathways, undiscovered reactivity patterns, advanced computational modeling, or its expansion as a tailored building block would be speculative and not based on established research findings.
Research into related areas, such as the synthesis of various fluorinated cyclohexanes and the reactivity of vinyl-substituted cyclic compounds, is ongoing. For instance, studies on difluorocyclohexane derivatives often explore their conformational preferences and the impact of fluorine atoms on the molecule's properties. Similarly, the vinyl group is a versatile functional handle in organic synthesis, known for its participation in a wide array of chemical transformations. However, the specific interplay of the 1,1-difluoro and 4-ethenyl functionalities on a cyclohexane ring remains an unexplored area of chemical science according to the available data.
Without any foundational research on this compound, any discussion of future research directions would be hypothetical. The scientific community has not yet established the groundwork necessary to predict its specific reactivity, potential applications, or to design more efficient synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
